5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane
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Description
5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a useful research compound. Its molecular formula is C14H15N3O2S2 and its molecular weight is 321.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as 5-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane, is a pyrazoline derivative . Pyrazoline derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities
Mode of Action
For instance, some pyrazoline derivatives have been found to display superior antipromastigote activity, which is crucial in combating leishmaniasis .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its antileishmanial and antimalarial activities. Pyrazoline derivatives have been shown to inhibit the growth of Leishmania aethiopica clinical isolate and Plasmodium berghei . .
Pharmacokinetics
The effectiveness of pyrazoline derivatives in in vivo studies suggests that they have suitable pharmacokinetic properties for therapeutic use .
Result of Action
The result of the compound’s action is likely to be the inhibition of the growth of the target organisms, as suggested by the antileishmanial and antimalarial activities of pyrazoline derivatives . This leads to a reduction in the severity of the diseases caused by these organisms.
Properties
IUPAC Name |
5-(4-pyrazol-1-ylphenyl)sulfonyl-2-thia-5-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S2/c18-21(19,17-9-13-8-12(17)10-20-13)14-4-2-11(3-5-14)16-7-1-6-15-16/h1-7,12-13H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUNXQGGXURECX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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